3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Utility of Enaminonitriles in Heterocyclic Synthesis
This research outlines the utility of enaminonitriles in synthesizing various heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine structures, which are significant in medicinal chemistry for their potential therapeutic effects. The study demonstrates a broad range of reactions leading to the synthesis of antipyrine derivatives, showcasing the versatility of enaminonitriles in heterocyclic chemistry (A. Fadda, H. Etman, Mohamed Y. El-Seidy, & K. Elattar, 2012).
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
This study emphasizes the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives from thiophenylhydrazonoacetates. It highlights the potential of these compounds in generating a wide array of heterocyclic compounds, which could be explored for various biological applications (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).
Thioxopyrimidine in Heterocyclic Synthesis
This research focuses on the synthesis of novel heterocyclic compounds incorporating a thioxopyrimidine moiety. The synthesis pathway involves the intramolecular cyclization of pyrimidine derivatives, leading to the creation of various novel structures, indicating the importance of thioxopyrimidine in synthesizing pharmacologically active compounds (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14-5-6-16(12-15(14)2)21(27)23-17-7-9-26(10-8-17)22(28)19-13-18(24-25-19)20-4-3-11-29-20/h3-6,11-13,17H,7-10H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHOYQEHIKZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.